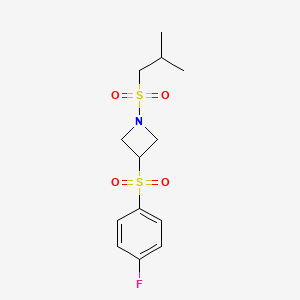

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of sulfonyl fluoride . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Chemical Reactions Analysis

Sulfonyl fluorides, such as the one , are often used in organic synthesis . They participate in various chemical reactions, including direct fluorosulfonylation .Scientific Research Applications

Antitumor Agents Synthesis

A notable application is in the development of potent antitumor agents with low toxicity. Sulfonamide derivatives, including compounds structurally related to "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine," have been designed and synthesized, showing high antitumor activity and low toxicity in mice. These studies explore the synthesis routes, the acute toxicity, and the antitumor activity of such compounds, providing a foundation for further research into cancer treatment options (Huang, Lin, & Huang, 2001).

Antimicrobial Activity

Research on sulfonamides incorporating fluorine and 1,3,5-triazine moieties indicates their effectiveness as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis, highlighting a potential pathway for developing antimycobacterial agents with novel mechanisms of action. These findings suggest that the structural components of "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine" could be leveraged in creating new treatments for tuberculosis (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Synthesis of Fluorine-Containing Compounds

The compound has also been involved in the synthesis of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes, showcasing its versatility in creating precursors for fluorinated four-membered rings. This application is significant in pharmaceutical chemistry, where fluorine incorporation can profoundly affect the bioactivity and stability of therapeutic molecules (Laporte et al., 2015).

Biomonitoring and Environmental Health

Another area of application involves the study of biomonitoring data for perfluorooctanesulfonate, a compound derived from perfluorooctanesulfonyl fluoride, to which "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine" is structurally related. Such studies contribute to understanding the environmental and health impacts of sulfonyl-based fluorochemicals, emphasizing the importance of monitoring their presence in the environment and in biological systems (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)15-7-13(8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6,10,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYMIAPBMWHLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2545183.png)